molecular formula C17H13ClFN3O2S B2452738 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896019-61-7

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No.: B2452738
CAS No.: 896019-61-7
M. Wt: 377.82
InChI Key: UIKUGFMLNNHRCP-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C17H13ClFN3O2S and its molecular weight is 377.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Derivatives of 1,3,4-oxadiazole have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

1,3,5-oxadiazole derivatives have been suggested as candidates for the development of novel antitubercular agents , indicating that this compound may have similar effects.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and synthesized derivatives, supported by data tables and relevant research findings.

  • Molecular Formula : C14H12ClN4OS
  • Molecular Weight : 300.700 g/mol
  • CAS Number : 89335-14-8

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. In a study evaluating various oxadiazole compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for therapeutic applications in diseases like Alzheimer's. In studies, several derivatives showed IC50 values indicating strong inhibitory effects .

Compound IDIC50 Value (µM)Enzyme Target
7l2.14 ± 0.003Acetylcholinesterase
7m0.63 ± 0.001Acetylcholinesterase
7nNot SpecifiedUrease

3. Antiviral Activity

Oxadiazoles have been noted for their antiviral properties against RNA viruses, suggesting that this compound may also possess similar effects . This opens avenues for further research into its efficacy against viral infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : Docking studies have shown that the compound interacts with amino acids in target proteins, which may inhibit their function.
  • Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential pharmacokinetic advantages and bioavailability in therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the synthesis of various oxadiazole derivatives and their subsequent testing against multiple bacterial strains. The results highlighted that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .
  • Enzyme Inhibition Studies : Another research effort focused on evaluating the inhibitory effects on AChE and urease across a series of synthesized compounds. The findings revealed that certain derivatives exhibited significant enzyme inhibition, suggesting a potential therapeutic role in managing conditions associated with these enzymes .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-14-4-2-1-3-13(14)16-21-22-17(24-16)20-15(23)9-10-25-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUGFMLNNHRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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